

# Structure-Activity Relationship of Novel Dierylmethane-Based URAT1 Inhibitors: A Technical Guide

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Compound of Interest		
Compound Name:	URAT1 inhibitor 3	
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This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a promising series of diarylmethane-based inhibitors of the human urate transporter 1 (URAT1). URAT1 is a key protein in the renal reabsorption of uric acid, making it a prime therapeutic target for the treatment of hyperuricemia and gout. The information presented herein is intended for researchers, scientists, and drug development professionals actively working in the field of gout and hyperuricemia therapeutics.

#### **Core Structure and Inhibitory Activity**

A systematic SAR exploration of a diarylmethane backbone has led to the discovery of highly potent URAT1 inhibitors. The general structure consists of a central diarylmethane scaffold connected to a carboxylic acid moiety. Modifications to this core structure have revealed key determinants for potent URAT1 inhibition. The inhibitory activities are typically measured as the half-maximal inhibitory concentration (IC50) against human URAT1.

## Quantitative Structure-Activity Relationship Data

The following table summarizes the quantitative data for a series of synthesized diarylmethane-based URAT1 inhibitors. The modifications on the core structure are detailed, along with their corresponding in vitro URAT1 inhibitory activities. This allows for a direct comparison of the impact of different substituents on the inhibitor's potency. A three-round systematic SAR exploration led to the discovery of the highly potent novel URAT1 inhibitor, 1h, which was 200-







and 8-fold more potent than the parent lesinurad and benzbromarone, respectively (IC50 =  $0.035~\mu M$  against human URAT1 for 1h vs.  $7.18~\mu M$  and  $0.28~\mu M$  for lesinurad and benzbromarone, respectively).[1]



Compound	R1	R2	R3	R4	IC50 (µM) against human URAT1
Lesinurad	-	-	-	-	7.18
Benzbromaro ne	-	-	-	-	0.28
1a	Н	Н	Н	Н	> 40
1b	F	Н	Н	Н	1.89
1c	Cl	Н	Н	Н	0.45
1d	Br	Н	Н	Н	0.23
1e	I	Н	Н	Н	0.48
1f	CH3	Н	Н	Н	2.15
1g	ОСН3	Н	Н	Н	1.24
1h	CN	Н	Н	Н	0.035
1i	Н	F	Н	Н	1.56
	Н	Cl	Н	Н	0.39
1k	Н	Br	Н	Н	0.21
11	Н	I	Н	Н	0.41
1m	Н	CH3	Н	Н	1.98
1n	Н	ОСН3	Н	Н	1.17
10	Н	CN	Н	Н	0.042
<b>1</b> p	Н	Н	F	Н	2.34
1q	Н	Н	Cl	Н	0.56
1r	Н	Н	Br	Н	0.33
1s	Н	Н	I	Н	0.59



1t	Н	Н	CH3	Н	2.87
1u	Н	Н	ОСН3	Н	1.58
1v	Н	Н	CN	Н	0.051
1w	F	F	Н	Н	1.23
1x	Cl	Cl	Н	Н	0.29

## **Experimental Protocols**

The following are detailed methodologies for the key experiments cited in the SAR studies of these diarylmethane-based URAT1 inhibitors.

#### In Vitro URAT1 Inhibition Assay

The in vitro inhibitory activity of the synthesized compounds against human URAT1 was determined using a cell-based uric acid uptake assay.

- 1. Cell Culture and Transfection:
- Human embryonic kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin.
- Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
- For the assay, HEK293 cells are transiently transfected with a plasmid encoding human URAT1 using a suitable transfection reagent (e.g., Lipofectamine 2000).
- 2. Uric Acid Uptake Assay:
- Transfected cells are seeded into 24-well plates and grown to confluence.
- On the day of the assay, the cell culture medium is removed, and the cells are washed twice with pre-warmed Hank's Balanced Salt Solution (HBSS).

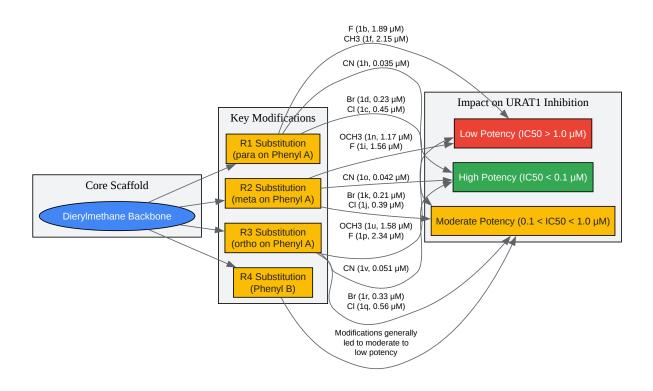


- Cells are then incubated with HBSS containing various concentrations of the test compounds for 10 minutes at 37°C.
- Following the pre-incubation, [14C]-labeled uric acid is added to each well to a final concentration of 10 μM, and the cells are incubated for an additional 5 minutes at 37°C.
- The uptake is terminated by aspirating the assay solution and washing the cells three times with ice-cold HBSS.
- The cells are lysed with 0.1 M NaOH.
- The radioactivity in the cell lysates is measured using a liquid scintillation counter.
- 3. Data Analysis:
- The inhibitory activity is calculated as the percentage of inhibition of [14C]-uric acid uptake in the presence of the test compound compared to the vehicle control.
- IC50 values are determined by non-linear regression analysis of the concentration-response curves using appropriate software (e.g., GraphPad Prism).

#### **Visualizations**

Structure-Activity Relationship of Dierylmethane-Based URAT1 Inhibitors



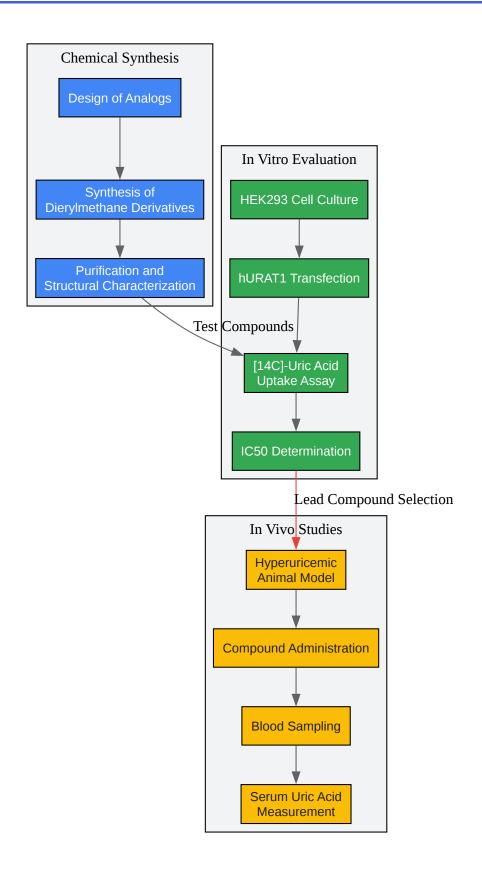


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Caption: Key structure-activity relationships of the diarylmethane-based URAT1 inhibitors.

## **Experimental Workflow for URAT1 Inhibitor Evaluation**





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Caption: General experimental workflow for the synthesis and evaluation of novel URAT1 inhibitors.

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#### References

- 1. Systematic Structure-Activity Relationship (SAR) Exploration of Diarylmethane Backbone and Discovery of A Highly Potent Novel Uric Acid Transporter 1 (URAT1) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
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